molecular formula C13H17NO4 B104676 Methyl 4-(BOC-amino)benzoate CAS No. 164596-20-7

Methyl 4-(BOC-amino)benzoate

Cat. No.: B104676
CAS No.: 164596-20-7
M. Wt: 251.28 g/mol
InChI Key: XUFDEWYARHDJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Methyl 4-(BOC-amino)benzoate, also known as Methyl 4-((tert-butoxycarbonyl)amino)benzoate, is a chemical compound with the empirical formula C13H17NO4 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Methyl 4-(BOC-amino)benzoate plays a significant role in biochemical reactions, primarily as a protecting group for amino acids in peptide synthesis. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the temporary protection of the amino group, preventing unwanted side reactions during the synthesis process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. In cellular environments, the compound can influence cell function by temporarily modifying the availability of amino groups for reactions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can inhibit the activity of enzymes that require free amino groups, thereby modulating metabolic pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents the amino groups from participating in reactions, thereby protecting them during synthesis. The compound can also act as an enzyme inhibitor by binding to the active sites of enzymes that interact with amino groups. This inhibition can lead to changes in gene expression and metabolic activity, as the availability of free amino groups is reduced .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that the degradation of this compound can lead to the release of the protected amino groups, which can then participate in cellular reactions. This degradation can have long-term effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound exhibits toxic effects only above certain concentration levels. These effects include enzyme inhibition, changes in metabolic pathways, and potential damage to cellular structures .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of peptides. The compound interacts with enzymes such as proteases and peptidases, which are involved in the hydrolysis of peptide bonds. These interactions can affect metabolic flux and the levels of metabolites in the cell. For example, the presence of this compound can lead to the accumulation of protected amino acids, which can then be released upon degradation of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its transport across cellular membranes. This binding can affect the localization and accumulation of this compound within different cellular compartments. The distribution of the compound can influence its activity and function, as it may be concentrated in areas where it can interact with target enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its protective effects on amino groups. For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization can enhance the efficiency of peptide synthesis by protecting amino groups from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(BOC-amino)benzoate typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(BOC-amino)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Methyl 4-(BOC-amino)benzoate is unique due to its combination of a BOC-protected amino group and an ester functional group, making it highly versatile in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFDEWYARHDJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435383
Record name Methyl 4-(BOC-amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164596-20-7
Record name Methyl 4-(BOC-amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164596-20-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(BOC-amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(BOC-amino)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(BOC-amino)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(BOC-amino)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(BOC-amino)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(BOC-amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.